4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-3-10-8-7(5)6(11(13)14)1-2-9-8/h1-4H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIWEPWOESELKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1[N+](=O)[O-])C(=CN2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646893 | |
| Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-43-1 | |
| Record name | 4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves multi-step procedures. One common method starts with the nitration of 1H-pyrrolo[2,3-b]pyridine, followed by formylation to introduce the aldehyde group. The nitration can be achieved using nitric acid in the presence of sulfuric acid, while the formylation can be carried out using Vilsmeier-Haack reaction conditions, which involve the use of phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium methoxide, methanol.
Major Products
Reduction: 4-amino-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
Oxidation: 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is studied for its potential to inhibit specific enzymes and receptors, making it a valuable tool in biochemical research.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The biological activity of 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily attributed to its ability to interact with specific molecular targets, such as kinases and receptors. The nitro group can undergo bioreduction to form reactive intermediates that covalently modify the active sites of enzymes, leading to inhibition of their activity. Additionally, the aldehyde group can form Schiff bases with amino groups in proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
The reactivity and properties of pyrrolo[2,3-b]pyridine derivatives are highly dependent on substituent position and electronic nature. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparison
Physical and Spectral Properties
- Melting Points: Nitro derivatives often exhibit higher melting points due to stronger intermolecular interactions.
- Spectroscopic Data :
Stability and Handling
Biological Activity
Overview
4-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. Its structural features include a nitro group at the 4-position and an aldehyde group at the 3-position of the pyrrolo[2,3-b]pyridine ring system. This compound has garnered interest due to its ability to interact with specific molecular targets, making it a promising candidate in drug development.
- Molecular Formula : C₈H₅N₃O₃
- CAS Number : 1000340-43-1
- Purity : Typically ≥ 95% .
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases, including fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
- Enzyme Interaction : The nitro group can undergo bioreduction to form reactive intermediates that modify enzyme active sites, leading to inhibition .
- Schiff Base Formation : The aldehyde group can react with amino groups in proteins, further influencing biological activity .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
This compound has been studied for its anticancer potential:
- Inhibition of Cell Proliferation : It has demonstrated the ability to inhibit the proliferation of cancer cells by targeting FGFR signaling pathways .
- Induction of Apoptosis : The compound can induce apoptosis in cancer cell lines, which is crucial for cancer therapy .
Antiviral Activity
Recent studies suggest that derivatives of this compound may also exhibit antiviral properties:
- Targeting AAK1 : Compounds related to 4-nitro-1H-pyrrolo[2,3-b]pyridine have been shown to inhibit adaptor-associated kinase 1 (AAK1), a target for antiviral strategies against viruses like dengue and Ebola .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Synthetic Routes and Applications
The synthesis of this compound typically involves multi-step processes:
- Nitration : The precursor pyrrolo[2,3-b]pyridine is nitrated using nitric acid and sulfuric acid.
- Formylation : The resulting nitro compound undergoes formylation via Vilsmeier-Haack reaction conditions .
This compound serves as an intermediate for synthesizing various pharmacologically active molecules, particularly kinase inhibitors.
Q & A
Q. What are the common synthetic routes for 4-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde?
The synthesis typically involves:
- Vilsmeier-Haack formylation : Reacting the pyrrolopyridine core with POCl₃ and DMF to introduce the aldehyde group at position 3 .
- Nitration : Introducing the nitro group at position 4 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Reaction monitoring via TLC or LC-MS is critical .
- Purification : Column chromatography with ethyl acetate/heptane gradients (3:7 to 1:1) isolates the product.
Q. How is the compound characterized experimentally?
Key methods include:
- NMR spectroscopy : The aldehyde proton appears as a singlet near δ 9.9–10.1 ppm in H NMR, while C NMR shows the carbonyl carbon at δ 185–190 ppm. Aromatic protons and nitro group interactions are resolved via 2D experiments (COSY, HSQC) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm regiochemistry and hydrogen-bonding patterns. Data collection at 173 K minimizes thermal motion artifacts .
Q. What reactivity is expected from the aldehyde group?
The aldehyde participates in:
- Condensation reactions : With amines (e.g., hydrazines) to form hydrazones or with active methylene compounds (e.g., malononitrile) for Knoevenagel adducts.
- Grignard additions : Phenylmagnesium bromide in THF at 0°C yields secondary alcohols, useful for further derivatization .
Advanced Research Questions
Q. How to address regioselectivity challenges during nitration?
Regioselectivity is influenced by:
- Electronic effects : The electron-rich pyrrole ring directs nitration to position 4. Computational DFT studies (B3LYP/6-31G*) predict charge distribution and reactive sites .
- Steric hindrance : Substituents at adjacent positions (e.g., bromine at position 5) may divert nitration. Optimization via temperature control (-10°C) and slow reagent addition improves yield .
Q. Can computational modeling predict the compound’s interactions with biological targets?
Yes:
- Molecular docking (AutoDock Vina) : Screens binding affinity to kinases or G-quadruplex DNA, leveraging the aldehyde’s electrophilicity for covalent interactions.
- MD simulations (AMBER) : Assess stability of ligand-target complexes over 100 ns trajectories, validating hypotheses from crystallographic data .
Q. What are the challenges in refining its crystal structure?
Key issues include:
- Disorder in the nitro group : Resolved using SHELXL’s PART instruction to model alternative conformers.
- Twinned crystals : TWINABS scales data, and HKLF5 merges reflections for accurate refinement .
Q. How to stabilize the aldehyde during long-term storage?
- Protection strategies : Convert to oximes (using hydroxylamine) or acetal derivatives (with ethylene glycol) to prevent oxidation.
- Storage conditions : Under inert gas (Ar) at -20°C in amber vials to limit light/air exposure .
Methodological and Data Analysis Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Library synthesis : Modify the aldehyde (e.g., reduce to alcohol, oxidize to acid) and nitro group (e.g., replace with halogens).
- In vitro assays : Test kinase inhibition (e.g., JAK2, c-MET) using ADP-Glo™ assays. IC₅₀ values are correlated with substituent electronic profiles (Hammett σ constants) .
Q. What cross-coupling conditions optimize derivatization at position 5?
- Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ (2 mol%), arylboronic acids, and K₂CO₃ in toluene/EtOH (3:1) at 105°C. Monitor via HPLC-MS for byproduct detection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
